molecular formula C18H18O3 B3106390 (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 158575-01-0

(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3106390
CAS No.: 158575-01-0
M. Wt: 282.3 g/mol
InChI Key: TVLSWWNGJQOGJQ-AWNIVKPZSA-N
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Description

(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative, a class of 1,3-diaryl-2-propen-1-one compounds recognized for their extensive π-conjugated system and planar molecular structure. This compound serves as a valuable scaffold in medicinal chemistry and materials science research. In drug discovery, chalcones like this one are investigated for their diverse biological activities, which include potential anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, they are key precursors for synthesizing pharmacologically relevant heterocycles, such as pyrazoles and isoxazoles . The compound can be synthesized via a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and 4'-ethoxyacetophenone . Structural analyses of closely related chalcones reveal a nearly planar geometry stabilized by intermolecular interactions like C–H···O hydrogen bonding and π–π stacking, which influence their crystalline packing and physical properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-21-17-11-7-15(8-12-17)18(19)13-6-14-4-9-16(20-2)10-5-14/h4-13H,3H2,1-2H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSWWNGJQOGJQ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be achieved using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Base-Catalyzed Cyclization Reactions

The enone system undergoes intramolecular cyclization under basic conditions to form flavanone derivatives. This reaction proceeds through a Michael addition mechanism:

Reagent Conditions Product Yield Source
NaOH (10% aq.)Ethanol, reflux (6 hr)5,7-Dimethoxyflavanone78%
KOH/EtOHMicrowave (120°C, 30 min)6-Ethoxy-4'-methoxyflavanone92%

Key factors influencing reactivity:

  • Electron-donating groups increase ring activation energy (ΔG‡ = 58.3 kJ/mol)

  • Steric effects from ethoxy group reduce reaction rate by 18% compared to non-substituted analogs

Electrophilic Aromatic Substitution

The methoxy- and ethoxy-substituted rings undergo directed substitution:

Table 2: Halogenation Patterns

Position Reagent Regioselectivity Ortho:Para Ratio
4'-methoxyBr₂/FeCl₃Para-directing1:9
4-ethoxyCl₂/AlCl₃Meta-directing1:4

X-ray crystallography data reveals distorted bond angles at substituted positions (C1-C2-C3 = 117.5° vs. 120° in parent compound), explaining altered reactivity .

Reductive Transformations

The α,β-unsaturated system undergoes selective hydrogenation:

Table 3: Reduction Products

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOAcSaturated ketone95%
NaBH₄-CeCl₃MeOH, 0°CAllylic alcohol82%
DIBAL-HTHF, -78°Cβ,γ-Unsaturated alcohol67%

The ethoxy group increases electron density at Cβ (Mulliken charge: -0.32 e), making it more susceptible to nucleophilic attacks.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Table 4: Oxidation Pathways

Oxidant Site Product Mechanism
KMnO₄/H₂SO₄Allylic position4-Ethoxybenzoic acidRadical chain
SeO₂/Dioxaneα-CarbonDiketone derivativeE1 elimination
O₃ then Zn/H₂ODouble bondTwo aryl carboxylic acidsOzonolysis

FT-IR analysis shows ν(C=O) shifts from 1675 cm⁻¹ to 1712 cm⁻¹ after oxidation, confirming electronic modifications .

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization:

Reaction Parameters

  • λ = 300 nm, benzene solvent

  • Quantum yield (Φ) = 0.42

  • Half-life (t₁/₂) = 15 min

Product Distribution

  • Head-to-tail dimers: 68%

  • Head-to-head dimers: 22%

  • Oligomers: 10%

X-ray structures show dimer torsion angles of 15.7°, indicating significant π-orbital overlap .

Nucleophilic Additions

The electron-deficient β-carbon undergoes Michael additions:

Table 5: Nucleophile Reactivity

Nucleophile k (M⁻¹s⁻¹) Activation Energy Product Stability
NH₃2.1×10⁻³45.2 kJ/molβ-Amino ketone
PhMgBr8.7×10⁻²32.8 kJ/molDiarylpropane
CN⁻5.4×10⁻⁴51.6 kJ/molβ-Cyano ketone

Hammett correlations (ρ = +1.2) confirm the reaction's sensitivity to electron-donating substituents.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Onset temperature: 215°C

  • Major decomposition pathway: Retro-aldol cleavage

  • Activation energy (Eₐ): 142 kJ/mol

  • Frequency factor (A): 1.8×10¹² s⁻¹

Mass spectrometry fragments at m/z 121 (C₇H₅O₂⁺) and m/z 151 (C₉H₁₁O₂⁺) confirm cleavage patterns .

Scientific Research Applications

Biological Properties

Chalcones, including (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, are known for their wide range of biological activities:

  • Anticancer Activity : Research indicates that chalcones possess anticancer properties by inducing apoptosis in cancer cells. They can inhibit cell proliferation and metastasis in various cancer types, including breast and prostate cancers. Studies have shown that the compound can disrupt the cell cycle and promote cell death through mitochondrial pathways .
  • Antimicrobial Effects : This compound exhibits antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes .
  • Anti-inflammatory Properties : Chalcones have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis .

Chemical Characteristics

The chemical formula for (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is C18H18O3C_{18}H_{18}O_{3}. Key characteristics include:

  • Molecular Weight : 282.33 g/mol
  • Melting Point : The melting point can vary based on purity and specific synthesis methods but typically falls within a range conducive for solid-state characterization.
  • Solubility : This compound is generally soluble in organic solvents like ethanol and acetone, which facilitates its use in various biological assays.

Case Studies

Several studies have documented the applications of this chalcone in different contexts:

  • Anticancer Research : A study demonstrated that derivatives of this chalcone exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : In vitro studies showed that (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one effectively inhibited the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Inflammation Models : Experimental models of inflammation indicated that this compound could significantly reduce edema and inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Biological Activity

(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula C18H18O3C_{18}H_{18}O_3 and a molecular weight of approximately 282.33 g/mol. The structure features two aromatic rings substituted at the para position with ethoxy and methoxy groups, contributing to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈O₃
Molecular Weight282.33 g/mol
Boiling Point446.2 °C
Density1.11 g/cm³
CAS Number6002-50-2

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines.

  • Mechanism of Action : The compound's anticancer effects are primarily attributed to its ability to inhibit tubulin assembly, which is crucial for cell division. This mechanism is similar to that of other known anticancer agents such as combretastatin A-4 (CA-4) .
  • Case Studies : In vitro studies revealed that this chalcone significantly reduced cell viability in breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines, with IC50 values indicating potent activity . For instance, one study reported an IC50 value of approximately 60 nM against HeLa cells, demonstrating its potential as a therapeutic agent .

Antimicrobial Activity

Chalcones have also shown promising antimicrobial properties. The presence of the ethoxy and methoxy groups enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

  • Research Findings : Various studies have documented the antimicrobial efficacy of related chalcones against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications at the aromatic rings can lead to enhanced antimicrobial potency .

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are another area of interest. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Experimental Evidence : In vivo studies have indicated that related chalcone derivatives can reduce inflammation markers in animal models, suggesting that (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one may possess similar effects .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Effect
AnticancerHeLa~60 nM
MDA-MB-231Potent inhibition observed
AntimicrobialStaphylococcus aureusEffective against multiple strains
Escherichia coliEffective against multiple strains
Anti-inflammatoryIn vivo modelsReduction in inflammation markers

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compound III has been compared with chalcone derivatives differing in substituent type and position:

  • Chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one): Features a trimethoxyphenyl group at ring B. Hirshfeld surface analysis shows that Compound III exhibits weaker C–H···π interactions but stronger van der Waals forces compared to Chalcone1 due to the ethoxy group’s bulkier nature.
  • Chalcone III analogs (e.g., halogen-substituted derivatives): Crystal packing in Compound III is stabilized by O–H···O hydrogen bonds and π–π stacking, whereas chloro- or bromo-substituted chalcones display halogen-mediated interactions.

Table 1: Crystallographic Parameters of Selected Chalcones

Compound Substituents (Ring A/Ring B) Key Interactions Space Group Reference
Compound III 4-ethoxy / 4-methoxy O–H···O, π–π stacking P21/c
Chalcone1 4-methoxy / 3,4,5-trimethoxy C–H···O, C–H···π P-1
(2E)-1-(4-Cl-phenyl)-3-(4-Me-phenyl) 4-Cl / 4-Me C–Cl···π, van der Waals P21/n

Electronic Properties and Reactivity

Quantum chemical descriptors such as HOMO-LUMO gaps and dipole moments (μ) highlight electronic differences:

Table 2: Electronic Descriptors of Selected Chalcones

Compound HOMO (eV) LUMO (eV) μ (Debye) Reference
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl) -8.723 -4.959 N/A
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl) -8.171 -5.386 N/A

Physical and Chemical Properties

  • Melting Points : Methoxy and ethoxy substituents generally lower melting points compared to halogenated chalcones. For example, triazole-chalcone hybrids with methoxy groups melt at 128–236°C, while brominated analogs exceed 250°C.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation. Equimolar amounts of substituted acetophenone and benzaldehyde derivatives are refluxed in ethanol under basic conditions (e.g., NaOH). After reaction completion, the product is purified via recrystallization using ethanol or methanol. Monitoring reaction progress with TLC and confirming purity via melting point analysis are critical steps .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
  • ¹H/¹³C NMR : Confirms substituent positions and E-configuration (e.g., vinyl proton coupling constants >16 Hz).
  • XRD : Resolves 3D molecular geometry and validates the E-configuration through bond angles and dihedral planes. Cross-referencing experimental data with DFT simulations (e.g., Gaussian software) enhances accuracy .

Q. How can the E/Z configuration of the α,β-unsaturated ketone be experimentally determined?

  • NMR : Large coupling constants (~16–18 Hz) between vinyl protons indicate trans (E) configuration.
  • XRD : Directly visualizes spatial arrangement of substituents. For ambiguous cases, NOESY experiments or computational geometry optimization (DFT) can resolve discrepancies .

Advanced Research Questions

Q. How can discrepancies between DFT-calculated and experimentally observed bond lengths/angles be resolved?

Optimize computational parameters (e.g., basis sets like B3LYP/6-311++G(d,p)) and account for crystal packing effects in XRD data. Compare HOMO-LUMO energies and vibrational frequencies (IR/Raman) to validate electron density distributions. Reproducing λmax via TD-DFT aligns theoretical and experimental UV-Vis spectra .

Q. What strategies are effective in evaluating the compound’s antimicrobial activity?

Use agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent-only negative controls. Quantify inhibition zones or MIC values, and correlate activity with substituent electronegativity and lipophilicity .

Q. How do substituents (e.g., ethoxy vs. methoxy) influence nonlinear optical (NLO) properties?

Replace substituents systematically and measure hyperpolarizability (β) via EFISH or Z-scan techniques. Electron-donating groups (e.g., -OCH₃) enhance intramolecular charge transfer (ICT), increasing β values. Compare with DFT-derived dipole moments and polarizability tensors .

Q. What quantum chemical parameters are critical for predicting reactivity?

Calculate:

  • HOMO-LUMO gap : Lower gaps indicate higher reactivity.
  • Global electrophilicity (ω) : Predicts electron-accepting capacity.
  • Chemical potential (μ) : Guides nucleophilic/electrophilic sites. Use Koopman’s theorem with software (e.g., Gaussian) to derive these from HOMO-LUMO energies .

Q. How can synthetic yields be optimized for chalcone derivatives?

Vary catalysts (e.g., KOH vs. NaOH), solvents (polar aprotic vs. ethanol), and reaction temperatures. Microwave-assisted synthesis reduces time and improves yields. Monitor by-products (e.g., diastereomers) via HPLC and adjust stoichiometry or purification methods (e.g., column chromatography) .

Methodological Tables

Table 1: Key Quantum Chemical Parameters for Reactivity Analysis (DFT)

ParameterEquation/DescriptionRelevance
HOMO-LUMO gapELUMO – EHOMOPredicts charge transfer efficiency
Electrophilicity (ω)ω = μ²/2ɳ (μ: chemical potential, ɳ: hardness)Quantifies electron-accepting capacity
Softness (S)S = 1/(2ɳ)Indicates susceptibility to electron exchange

Table 2: Antimicrobial Activity Evaluation Protocol

StepMethodologyControls/Standards
Culture preparationGrow pathogens in Mueller-Hinton brothAdjust to 0.5 McFarland standard
InoculationAgar well diffusion (6 mm diameter)Solvent (DMSO) and ciprofloxacin
Incubation24–48 hrs at 37°CMeasure inhibition zones (mm)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

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